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Compound Name: Adinazolam

Cat. No.: B1664376 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Adinazolam, a

triazolobenzodiazepine, and its investigated potential as an antidepressant. Adinazolam
(marketed as Deracyn) was developed to enhance the antidepressant properties of alprazolam

but was never approved by the U.S. Food and Drug Administration (FDA) and is now

encountered as a designer drug.[1][2] This guide synthesizes available data on its

pharmacology, mechanism of action, and findings from preclinical and clinical research. It aims

to serve as a core resource for professionals engaged in neuropsychopharmacology and drug

discovery.

Core Pharmacology
Adinazolam's pharmacological profile is primarily defined by its action as a prodrug and its

subsequent effects on the central nervous system. It possesses anxiolytic, anticonvulsant,

sedative, and purported antidepressant properties.[1][3]

Pharmacodynamics: Receptor Binding Profile
Adinazolam and its primary active metabolite, N-desmethyladinazolam (NDMAD), function as

positive allosteric modulators of the GABA-A receptor.[1] They bind to the benzodiazepine site

on this receptor complex, enhancing the inhibitory effects of the neurotransmitter GABA.

Notably, the affinity of NDMAD for the benzodiazepine receptor is substantially higher than that

of the parent compound, Adinazolam. Research indicates that Adinazolam has negligible
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binding affinity for a range of other significant receptors, including histamine H1, muscarinic,

α1- and α2-adrenergic, 5-HT1A, 5-HT2, or dopamine D2 receptors.

Table 1: Receptor Binding Affinities

Compound Receptor Site Binding Affinity (Ki, nM)

Adinazolam
Benzodiazepine
([³H]flunitrazepam
displacement)

208

| N-desmethyladinazolam (NDMAD) | Benzodiazepine ([³H]flunitrazepam displacement) | 6.96 |

Pharmacokinetics: A Prodrug Profile
Adinazolam is rapidly and almost completely metabolized after oral administration, functioning

primarily as a prodrug for NDMAD. This conversion is mediated mainly by the CYP3A4

isoenzyme in the intestines and liver. The pharmacokinetic data underscores the importance of

NDMAD in mediating the observable benzodiazepine-like effects. The area under the curve

(AUC) ratio of NDMAD to Adinazolam is approximately 4:1, indicating significant conversion

and exposure to the active metabolite.

Table 2: Pharmacokinetic Parameters in Humans
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Compound Parameter Value Notes

Adinazolam Bioavailability ~40%

Significant
intestinal
metabolism pre-
hepatic.

Adinazolam
Elimination Half-life

(t½)
~2.9 hours

Adinazolam
Volume of Distribution

(Vd)
106 L

Adinazolam Clearance (CL) 444 mL/min

N-

desmethyladinazolam

(NDMAD)

Elimination Half-life

(t½)
~2.8 hours

N-

desmethyladinazolam

(NDMAD)

Volume of Distribution

(Vd)
100 L

| N-desmethyladinazolam (NDMAD) | Clearance (CL) | 321 mL/min | Clearance is

approximately 50% of Adinazolam's value. |

Proposed Mechanisms of Antidepressant Action
While the primary mechanism of Adinazolam is GABAergic modulation, its potential

antidepressant effects are thought to arise from more complex, downstream neurochemical

adaptations that distinguish it from traditional benzodiazepines.

GABAergic Modulation: Like all benzodiazepines, Adinazolam enhances GABAergic

inhibition, which can alleviate anxiety and agitation, symptoms that are frequently co-morbid

with depression. The anxiolytic properties are primarily mediated by the α2 subunit of the

GABA-A receptor.

Serotonergic System Sensitization: A key finding from preclinical research suggests a unique

effect on the serotonin system. Chronic (14-day), but not acute, administration of
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Adinazolam was shown to enhance the responsiveness of rat hippocampal pyramidal

neurons to serotonin (5-HT). This suggests that its antidepressant activity might be mediated

by a heightened serotonergic neurotransmission over time, a mechanism distinct from

classic benzodiazepines like diazepam, which did not produce this effect.

Monoamine Release Modulation: In vivo studies in anesthetized rats showed that a high

dose of Adinazolam (10 mg/kg) significantly decreased the release of both norepinephrine

(NE) and serotonin in the hippocampus via a pre-synaptic mechanism. In freely moving rats,

Adinazolam was found to initially increase NE release before causing a subsequent

decrease, while also increasing 5-HT release in the CA1 region of the hippocampus. This

contrasts with diazepam, which only decreased NE and 5-HT release.

Lack of Beta-Adrenergic Downregulation: Unlike tricyclic antidepressants such as

imipramine, chronic treatment with Adinazolam did not cause a decrease in the number of

beta-adrenergic receptors in the rat cerebral cortex. This indicates its antidepressant

mechanism likely differs from that of classic tricyclics.

Metabolic Pathway of Adinazolam

Adinazolam

N-desmethyladinazolam (NDMAD)
(Primary Active Metabolite)

N-dealkylation
(CYP3A4)

N,N-didesmethyladinazolam
(DDMAD)

N-dealkylation

Estazolam
(Minor Metabolite)

Side-chain cleavage

alpha-hydroxy-alprazolam
(Minor Metabolite)

alpha-hydroxylation
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Click to download full resolution via product page

Caption: Metabolic conversion of Adinazolam to its primary and minor metabolites.
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Caption: Hypothesized signaling cascade for Adinazolam's antidepressant activity.

Preclinical Research & Experimental Protocols
Adinazolam has demonstrated efficacy in several rodent models of depression, anxiety, and

convulsions.
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Key Preclinical Findings
Antidepressant Models: In the olfactory bulbectomized rat model of depression, chronically

administered Adinazolam attenuated the hyperactivity observed in these animals, a

predictive indicator of antidepressant effect.

Anxiolytic Models: It was effective in suppressing stress-induced increases in plasma

corticosteroids in rats, a standard measure of anxiolytic activity.

Anticonvulsant Models: Adinazolam proved to be an effective antagonist against

pentylenetetrazole-induced seizures.

Example Experimental Protocol: Olfactory Bulbectomy
Model
This protocol describes a common preclinical model used to assess potential antidepressant

drugs, including triazolobenzodiazepines.

Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g) are group-housed under

standard laboratory conditions (12:12 light-dark cycle, ad libitum access to food and water).

Surgical Procedure:

Animals are anesthetized (e.g., with a ketamine/xylazine mixture).

The skull is exposed, and bilateral burr holes are drilled at precise stereotaxic coordinates

overlying the olfactory bulbs.

The olfactory bulbs are removed by suction ablation. Sham-operated control animals

undergo the same procedure, but the bulbs are left intact.

Post-Operative Recovery: A recovery period of 14 days is allowed for the development of the

behavioral syndrome.

Drug Administration:

Animals are randomly assigned to treatment groups (e.g., Vehicle, Adinazolam,

Imipramine as a positive control).
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Drugs are administered daily (e.g., via oral gavage or intraperitoneal injection) for a

chronic period (typically 14-21 days).

Behavioral Testing (Open Field Test):

Following the chronic treatment period, animals are placed individually into an open field

apparatus (a square arena with walls, often monitored by infrared beams or video

tracking).

Locomotor activity (ambulation, rearing) is recorded for a set duration (e.g., 5-10 minutes).

Bulbectomized rats typically exhibit hyperactivity in this novel, stressful environment.

Endpoint: A significant attenuation of this hyperactivity by the test compound (Adinazolam)

compared to the vehicle-treated group is indicative of antidepressant-like activity.
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Caption: Generalized experimental workflow for testing antidepressant candidates.

Clinical Trial Data
Several clinical trials were conducted to evaluate Adinazolam's efficacy in major depressive

disorder, comparing it against both placebo and active tricyclic antidepressants. The results

were mixed, with some studies showing efficacy while others suggested the effects could be

transient.

Example Clinical Trial Protocol: Double-Blind, Placebo-
Controlled Study
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This protocol is representative of the studies conducted to evaluate Adinazolam in depressed

outpatients.

Study Design: A 6-week, randomized, double-blind, parallel-group, placebo-controlled study.

Patient Population: Outpatients or inpatients (aged 18-65) meeting DSM-III criteria for Major

Depressive Episode. A minimum baseline score on the 21-item Hamilton Rating Scale for

Depression (HAM-D) (e.g., ≥18) is required.

Exclusion Criteria: History of schizophrenia, bipolar disorder (manic phase), organic brain

disease, substance abuse, and known resistance to tricyclic antidepressants.

Treatment Arms:

Adinazolam Mesylate: Flexible dosing, typically starting at 20-30 mg/day and titrated up

to a maximum of 90 mg/day based on clinical response and tolerability.

Placebo: Identical in appearance to the active medication.

Efficacy Assessments:

Primary: Change from baseline in the total HAM-D score.

Secondary: Clinical Global Impressions (CGI) scale, Raskin Depression Scale, patient-

rated improvement scales. Assessments are conducted at baseline and at weeks 1, 2, 4,

and 6.

Safety Assessments: Monitoring of vital signs, adverse events (solicited and spontaneously

reported), and clinical laboratory tests at each visit.

Statistical Analysis: Analysis of covariance (ANCOVA) with baseline HAM-D score as a

covariate is used to compare the change in scores between the Adinazolam and placebo

groups at the final visit.

Table 3: Summary of Key Clinical Trials for Adinazolam in Depression
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Study Design Population
Treatment
Arms

Key
Efficacy
Outcomes

Major Side
Effects
Reported

Amsterdam
et al. (1986)

Double-
blind,
comparativ
e

40
outpatients
with MDD

Adinazolam
vs.
Imipramine

Adinazolam
was as
effective as
imipramine,
including in
melancholic
subtype.

Sedation
(more with
Adinazolam
); fewer
anticholiner
gic effects
than
imipramine.

Smith & Pyke

(1987)

Double-blind,

placebo-

controlled

Outpatients

with MDD

Adinazolam

vs. Placebo

Adinazolam

was

significantly

superior to

placebo on

HAM-D

scores and

completion

rates.

Mild and

transient; one

seizure

reported

during rapid

tapering from

90 mg/day.

Cohn et al.

(1988)

6-week,

double-blind,

placebo-

controlled

72

outpatients

with MDD

Adinazolam

vs. Placebo

Adinazolam

superior on

all measures;

61% of

Adinazolam

group had

≥50% HAM-D

reduction vs.

17% for

placebo.

Drowsiness,

lightheadedn

ess,

dizziness;

severity

decreased

over time.

Dunner et al.

(1988)

6-week,

double-blind,

placebo-

controlled

80 inpatients

with MDD

Adinazolam

vs. Placebo

Adinazolam

significantly

superior to

placebo on all

observer and

Drowsiness

and mild

cognitive

complaints,
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Study Design Population
Treatment
Arms

Key
Efficacy
Outcomes

Major Side
Effects
Reported

patient-rated

measures.

88% of

completers

responded

within 7 days.

both

transient.

Feighner et

al. (1989)

6-week study

mentioned in

WHO report

Patients with

depression
Adinazolam

Antidepressa

nt effect was

transient and

had

dissipated by

day 7.

Not specified.

| Cohn & Wilcox (1992) | 8-week, double-blind, comparative | 30 geriatric outpatients (60-85)

with MDD | Adinazolam vs. Desipramine | Adinazolam showed a significantly greater

reduction in HDRS scores over the study course, with faster onset (day 3). | Drowsiness,

lightheadedness (Adinazolam); dry mouth, constipation (Desipramine). |

Synthesis and Conclusion
Adinazolam presents a complex profile as a potential antidepressant. Its primary identity as a

prodrug for the potent benzodiazepine NDMAD accounts for its significant anxiolytic and

sedative effects. However, evidence from both preclinical and clinical studies suggests a

potential antidepressant activity that may be distinct from its simple GABAergic action. The

proposed mechanism involving sensitization of the serotonergic system upon chronic

administration is a compelling avenue for research, differentiating it from conventional

benzodiazepines.

Clinical trials have yielded mixed but often positive results, suggesting efficacy comparable to

tricyclic antidepressants like imipramine and desipramine, particularly in the short term and with

a potentially faster onset of action. However, the transient nature of its effects in some studies,
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coupled with a side effect profile dominated by sedation and cognitive complaints, likely

contributed to its discontinuation for clinical development.

For drug development professionals and researchers, Adinazolam remains a chemical of

interest. It represents an early attempt to integrate anxiolytic and antidepressant activities into a

single molecule. Its unique pharmacological properties, particularly the downstream effects on

monoamine systems, may still offer valuable insights into the neurobiology of depression and

the design of novel therapeutic agents. Its current status as an unscheduled research chemical

and designer drug necessitates careful handling and continued toxicological and

pharmacological investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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